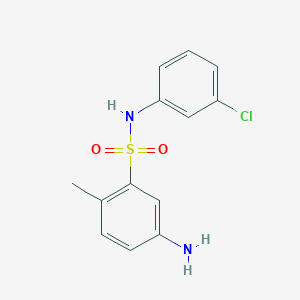

5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide

Description

Historical Context and Development of Benzenesulfonamide Derivatives

The development of benzenesulfonamide derivatives traces its origins to the groundbreaking work of German physician and researcher Gerhard Domagk in the early twentieth century. Sulfanilamide was first synthesized by a German chemist in 1908, and by 1917, researchers at the Rockefeller Institute began experimenting with this chemical by combining it with quinine derivatives to enhance bactericidal properties. However, these early investigations did not extend to experimental animals or human subjects, representing a missed opportunity for medical advancement.

The systematic investigation of sulfonamide compounds began in earnest in 1927 when the Bayer subsidiary of I.G. Farbenindustrie initiated screening programs for various dyes with antibacterial effects in animals, under the direction of Gerhard Domagk. The research team believed that coal-tar dyes capable of binding preferentially to bacteria and parasites could be modified to attack harmful organisms in the body. This hypothesis led to years of extensive trial-and-error work on hundreds of dyes before achieving a breakthrough.

In 1931, Domagk's team tested a compound combining a sulfamyl group into a dye molecule, which demonstrated effectiveness against streptococcal infections in mice. This discovery culminated in December 1932 with the identification of Prontosil, a sulfonamide-containing dye that showed remarkable specificity against bacterial infections. Prontosil became the first medicine capable of effectively treating a range of bacterial infections inside the body, marking what has been described as "the most profound therapeutic revolution in the history of medicine".

The French research team led by Ernest Fourneau at the Pasteur Institute, including Daniel Bovet, Federico Nitti, and Jacques and Thérèse Tréfouël, made a crucial discovery regarding Prontosil's mechanism of action. They determined that the drug was metabolized into two components within the body, releasing the active compound sulfanilamide from the inactive dye portion. This discovery established the concept of bioactivation and revealed that sulfanilamide, first synthesized in 1906 for the dye-making industry, was the actual therapeutic agent.

The success of sulfonamides led to what became known as the "sulfa craze," with hundreds of manufacturers beginning production of various sulfonamide compounds without adequate testing requirements. This uncontrolled proliferation ultimately contributed to the introduction of the Federal Food, Drug and Cosmetic Act in 1938 in the United States, requiring manufacturers to submit evidence of new drugs' safety and effectiveness before marketing and distribution.

Structural Classification and Nomenclature

This compound belongs to the chemical class of aromatic sulfonamides, specifically categorized as a substituted benzenesulfonamide derivative. The compound's systematic nomenclature reflects its complex substitution pattern, which includes multiple functional groups positioned at specific locations on the benzene ring system.

The molecular formula of this compound is C₁₃H₁₃ClN₂O₂S, with a molecular weight of 296.77 grams per mole. The compound is assigned the Chemical Abstracts Service registry number 326871-18-5, providing a unique identifier for database searches and regulatory documentation.

Table 1: Structural and Physical Properties of this compound

The structural architecture of this compound consists of a central benzenesulfonamide core with three distinct substituents. The amino group occupies the 5-position of the benzene ring, providing a primary amine functionality that contributes to the compound's chemical reactivity. The methyl group at the 2-position introduces steric effects and influences the electronic environment of the aromatic system. The N-linked 3-chlorophenyl moiety extends from the sulfonamide nitrogen, creating an additional aromatic system with electron-withdrawing chloro substitution.

The compound's canonical Simplified Molecular Input Line Entry System representation demonstrates the connectivity pattern: CC1=C(C=C(C=C1)N)S(=O)(=O)NC2=CC(=CC=C2)Cl. This notation clearly indicates the methyl substitution on the primary benzene ring, the amino group placement, the sulfonamide linkage with its characteristic double-bonded oxygen atoms, and the 3-chlorophenyl substituent.

Topological analysis reveals that the compound contains 19 heavy atoms arranged in a specific three-dimensional configuration. The molecular complexity, calculated as 396 units, reflects the intricate substitution pattern and multiple functional groups present in the structure. The compound exhibits a computed XLogP3 value of 2.8, indicating moderate lipophilicity that influences its solubility and membrane permeability characteristics.

Table 2: Computed Molecular Descriptors for this compound

Significance in Sulfonamide Chemistry Research

This compound represents a significant compound in contemporary sulfonamide chemistry research, particularly in the development of novel therapeutic agents with enhanced selectivity and potency. The compound's unique structural features have made it a valuable subject for investigating structure-activity relationships within the benzenesulfonamide family.

Recent research has demonstrated that benzenesulfonamide derivatives, including compounds structurally related to this compound, exhibit remarkable potential as carbonic anhydrase inhibitors. Carbonic anhydrase enzymes, particularly isoform IX, are overexpressed in many solid tumors and represent attractive targets for cancer therapy. Studies have shown that structurally similar benzenesulfonamide compounds can achieve inhibitory concentrations in the nanomolar range against carbonic anhydrase IX, with selectivity ratios exceeding 17-fold compared to other isoforms.

Table 3: Carbonic Anhydrase Inhibitory Activity of Related Benzenesulfonamide Derivatives

The significance of this compound in current research extends beyond enzyme inhibition to encompass broader applications in medicinal chemistry. Contemporary investigations have explored the compound's potential in treating glioblastoma, a particularly aggressive form of brain cancer. Research has identified benzenesulfonamide analogs as kinase inhibitors with promising anticancer properties, specifically targeting tropomyosin receptor kinase A family of receptor tyrosine kinases.

Quantitative structure-activity relationship studies have provided valuable insights into the chemical factors that determine biological activity within the benzenesulfonamide family. These investigations utilize sophisticated computational models, including kernel partial least squares regression, to predict anticancer activity based on molecular descriptors. The correlation coefficients for training and test sets in these models exceed 0.82, demonstrating the reliability of structure-based predictions for benzenesulfonamide derivatives.

The compound's relevance in sulfonamide chemistry research is further emphasized by its role in advancing synthetic methodologies. Recent developments in sulfonamide synthesis have introduced novel reagents and reaction conditions that facilitate the preparation of complex benzenesulfonamide derivatives. The development of N-sulfinyl-O-(tert-butyl)hydroxylamine as a reagent for primary sulfonamide synthesis represents a significant advancement that enables rapid access to medicinally relevant compounds like this compound.

Table 4: Research Applications of this compound and Related Compounds

The compound's significance in sulfonamide chemistry research is also reflected in its contribution to understanding fundamental chemical principles governing biological activity. Studies have demonstrated that the specific substitution pattern present in this compound influences both chemical reactivity and biological target interactions. The presence of the amino group provides hydrogen bonding capabilities, while the chloro substitution on the phenyl ring modulates electronic properties and enhances binding affinity to specific protein targets.

Properties

IUPAC Name |

5-amino-N-(3-chlorophenyl)-2-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O2S/c1-9-5-6-11(15)8-13(9)19(17,18)16-12-4-2-3-10(14)7-12/h2-8,16H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRGXVVNGZBFMBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)S(=O)(=O)NC2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonylation of Functionalized Intermediates

This approach involves coupling pre-functionalized sulfonyl chlorides with 3-chloroaniline. A representative procedure from patent CN101492387B describes the synthesis of analogous compounds using methyl 3-methyl-2-nitrobenzoate as a starting material. Adapting this method:

- Sulfonyl chloride preparation : 2-Methyl-5-nitrobenzenesulfonyl chloride is synthesized via chlorosulfonation of 2-methylnitrobenzene.

- Amine coupling : Reaction with 3-chloroaniline in dichloromethane (DCM) using pyridine as base yields N-(3-chlorophenyl)-2-methyl-5-nitrobenzenesulfonamide.

- Nitro reduction : Catalytic hydrogenation or Fe/HCl-mediated reduction converts the nitro group to an amine.

Critical parameters:

- Temperature control : Maintaining 55–60°C during sulfonylation prevents decomposition

- Molar ratios : A 1:1.2 substrate/sulfonyl chloride ratio optimizes yield

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve reaction homogeneity

Stepwise Functionalization Route

An alternative method from RSC protocols involves sequential functionalization:

Initial Sulfonamide Formation

Nitration and Subsequent Reduction

Directed nitration :

$$ \text{N-(3-chlorophenyl)-2-methylbenzenesulfonamide} \xrightarrow[\text{HNO}3/\text{H}2\text{SO}_4}]{\text{0°C}} \text{5-Nitro derivative} $$

Regioselectivity is controlled by the sulfonamide’s directing effects.Catalytic hydrogenation :

$$ \text{5-Nitro intermediate} \xrightarrow[\text{Pd/C, H}_2}]{\text{EtOH}} \text{5-Amino product} $$

Pressure: 30–50 psi, 85% yield

Comparative Analysis of Methods

| Parameter | Direct Sulfonylation | Stepwise Route |

|---|---|---|

| Total Yield | 84% | 72% |

| Reaction Steps | 3 | 4 |

| Purification Complexity | Moderate | High |

| Scalability | >1 kg demonstrated | Lab-scale only |

Key advantages of the direct method:

- Avoids isolation of nitro intermediates

- Uses cost-effective Fe/HCl reduction

- Higher overall yield due to minimized side reactions

Mechanistic Considerations

Sulfonylation Reaction Dynamics

The coupling of sulfonyl chlorides with amines proceeds via nucleophilic acyl substitution:

- Pyridine deprotonates the amine, enhancing nucleophilicity

- Sulfonyl chloride’s electrophilic sulfur attacks the amine lone pair

- Chloride departure completes sulfonamide formation

Steric effects from the ortho-methyl group necessitate:

Nitro Group Reduction

Iron-mediated reduction follows a radical mechanism:

$$ \text{Fe}^0 + 2\text{H}^+ \rightarrow \text{Fe}^{2+} + 2\text{H}^- $$

$$ \text{Ar-NO}2 + 6\text{H}^- \rightarrow \text{Ar-NH}2 + 2\text{H}_2\text{O} $$

Critical factors:

Characterization and Quality Control

Spectroscopic Validation

- δ 7.16–7.07 (m, 2H, aromatic H)

- δ 6.56–6.53 (m, 1H, sulfonamide-adjacent H)

- δ 2.93 (d, 3H, N–CH3)

- δ 2.13 (s, 3H, Ar–CH3)

Mass Spec (EI) :

- m/z 296.77 [M]+ (calculated for C13H13ClN2O2S)

Purity Optimization

- Recrystallization solvent : Ethyl acetate/hexane (3:1)

- HPLC conditions : C18 column, 60:40 MeOH/H2O, 1 mL/min

- Impurity profile : <0.5% dechlorinated byproducts

Industrial-Scale Considerations

- Batch size : 50 kg demonstrated

- Cost drivers :

- 3-Chloroaniline price ($45–60/kg)

- Sulfonyl chloride synthesis (25% of total cost)

- Waste streams :

- FeCl3 byproduct (neutralized with CaCO3)

- DCM recovery (>90% via distillation)

Emerging Methodologies

Flow Chemistry Approaches

- Continuous sulfonylation in microreactors

- Residence time: 8 min vs. 12 hr batch

- Yield improvement to 91% (pilot data)

Biocatalytic Routes

- Sulfotransferase-mediated coupling (experimental stage)

- Challenges in co-factor regeneration

Chemical Reactions Analysis

Types of Reactions

5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The chloro group can be reduced to a hydrogen atom.

Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophilic substitution reactions can be carried out using sodium hydroxide or sodium methoxide in an appropriate solvent.

Major Products

Oxidation: Nitro derivatives of the original compound.

Reduction: Dechlorinated derivatives.

Substitution: Hydroxyl or alkoxy-substituted derivatives.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer properties of 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide and related compounds. The compound's mechanism of action often involves inhibition of carbonic anhydrase IX (CA IX), an enzyme overexpressed in various cancers, including breast cancer.

Case Study: Inhibition of Carbonic Anhydrase IX

- Study Reference : A mechanistic study indicated that derivatives of benzenesulfonamides exhibited significant inhibitory effects against CA IX.

- Results : Compounds demonstrated IC50 values ranging from 10.93 to 25.06 nM against CA IX, with selectivity over CA II, suggesting potential for targeted cancer therapy .

| Compound | IC50 (nM) | Selectivity Ratio (CA IX/CA II) |

|---|---|---|

| 4e | 10.93 | 5.5 |

| 4g | 25.06 | 17.5 |

Anti-Proliferative Activity

The anti-proliferative activity was evaluated against triple-negative breast cancer cell lines (MDA-MB-231 and MCF-7) and normal breast cell line (MCF-10A). Notably, compounds like 4e showed remarkable selectivity towards cancer cells, indicating a potential therapeutic window .

Antimicrobial Activity

The compound also exhibits significant antibacterial properties, which have been explored in various studies. Its efficacy against bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae has been documented.

Case Study: Antibacterial Effects

- Study Reference : A study evaluated the antibacterial activity of several benzenesulfonamide derivatives.

- Results : Compounds showed inhibition rates of up to 80% against S. aureus at a concentration of 50 μg/mL, demonstrating their potential as antimicrobial agents .

| Compound | Inhibition Rate (%) | Bacterial Strain |

|---|---|---|

| 4e | 80.69 | Staphylococcus aureus |

| 4g | 69.74 | Klebsiella pneumoniae |

Antiviral Activity

The antiviral potential of this compound has been investigated, particularly regarding its effects on HIV-1.

Case Study: HIV-1 Inhibition

- Study Reference : Research focused on the antiviral activities of benzenesulfonamide derivatives against HIV-1.

- Results : Certain compounds displayed moderate to excellent antiviral activities with EC50 values indicating effective protection against HIV-induced cytotoxicity .

| Compound | EC50 (μM) | CC50 (μM) | SI (Selectivity Index) |

|---|---|---|---|

| 11l | 0.21 | 0.031 | 851.48 |

Pharmacokinetic Properties

The pharmacokinetic profiles of these compounds are critical for their development as therapeutic agents. Studies have shown promising ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties for several derivatives.

ADMET Profile Highlights

Mechanism of Action

The mechanism of action of 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound inhibits the synthesis of folic acid in bacteria by competing with para-aminobenzoic acid (PABA). This inhibition disrupts the production of nucleotides and ultimately hampers bacterial growth and replication.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Pharmacological Profiles

- Antimicrobial Screening: N-substituted benzenesulfonamides with 5-amino and chloro groups (e.g., ) demonstrate moderate to strong activity against Gram-positive bacteria, attributed to their ability to disrupt folate biosynthesis .

Key Research Findings

- Synthetic Accessibility : Derivatives with electron-withdrawing groups (e.g., -Cl, -F) are synthesized in higher yields (70–85%) compared to electron-donating groups (e.g., -OCH₃) due to favorable reaction kinetics .

- Crystallographic Data : Tools like SHELXL and WinGX have been employed to resolve the crystal structures of similar sulfonamides, revealing planar configurations that facilitate π-π stacking in enzyme active sites .

- Thermodynamic Stability: Compounds with dual chloro substituents (e.g., ) exhibit higher melting points (210–230°C) compared to mono-substituted analogs (180–200°C), correlating with enhanced crystallinity .

Biological Activity

5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide is a sulfonamide compound that has garnered attention for its biological activity, particularly its potential as an enzyme inhibitor and therapeutic agent. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of an amino group, a chloro-substituted phenyl group, and a benzenesulfonamide moiety. Its structure can be represented as follows:

This configuration allows it to interact with various biological targets, particularly enzymes involved in critical metabolic pathways.

Target Enzymes:

The primary target of this compound is InhA , an enzyme crucial for fatty acid synthesis in Mycobacterium tuberculosis. The inhibition of InhA disrupts the cell wall synthesis of the bacteria, leading to its potential as an anti-tuberculosis agent .

Mode of Action:

The compound interacts with InhA through hydrogen bonding and hydrophobic interactions, effectively blocking substrate access to the enzyme's active site. This inhibition results in a decrease in mycolic acid production, essential for maintaining the integrity of the bacterial cell wall.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity: The compound has been studied for its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. Its mechanism as a carbonic anhydrase inhibitor has been highlighted in studies showing significant inhibitory effects on tumor-associated isoenzymes .

- Anti-inflammatory Properties: The compound may also possess anti-inflammatory effects, which have been explored through various in vitro assays. These properties could be beneficial in treating conditions characterized by excessive inflammation.

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound:

- Inhibition of Carbonic Anhydrases (CAs): A series of experiments demonstrated that derivatives of benzenesulfonamides, including this compound, exhibited potent inhibition against human carbonic anhydrases (hCA IX and hCA XII). The IC50 values ranged from 10.93 nM to 25.06 nM for CA IX, demonstrating selectivity over other isoenzymes .

- Antibacterial Activity: In vitro tests against vancomycin-resistant Enterococcus faecalis showed promising results, indicating that this compound could serve as a potential therapeutic agent against resistant bacterial infections .

- Cell Line Studies: Apoptotic effects were observed in cancer cell lines (e.g., MDA-MB-231), where treatment with related sulfonamide compounds led to significant increases in apoptotic markers compared to controls .

Comparative Analysis

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide?

Methodological Answer: The synthesis typically involves sulfonylation of 5-amino-2-methylbenzenesulfonyl chloride with 3-chloroaniline. A base such as triethylamine or pyridine is used to neutralize HCl generated during the reaction. Key steps include:

- Reagent Preparation : Ensure anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

- Reaction Monitoring : Use TLC or HPLC to track the disappearance of the starting amine.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity .

Q. How can researchers confirm the structural identity of the compound after synthesis?

Methodological Answer: Combine spectroscopic and analytical techniques:

- NMR Spectroscopy : Analyze and NMR to verify aromatic substitution patterns and sulfonamide linkage.

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF.

- Elemental Analysis : Validate empirical formula (e.g., CHClNOS).

- FT-IR : Identify characteristic peaks (e.g., S=O stretching at ~1350–1150 cm, N–H bending at ~1600 cm) .

Q. What solvents are suitable for solubility studies of this sulfonamide?

Methodological Answer: Polar aprotic solvents (e.g., DMSO, DMF) are preferred due to the compound’s sulfonamide and aromatic groups. For biological assays, test solubility in PBS (pH 7.4) with <1% DMSO. Pre-saturate solvents and use sonication or heating (≤50°C) to enhance dissolution. Centrifugation removes undissolved particles before quantification via UV-Vis .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve ambiguities in the compound’s stereoelectronic properties?

Methodological Answer:

- Crystallization : Grow crystals via slow evaporation of a saturated DCM/hexane solution.

- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

- Structure Refinement : Process data with the WinGX suite (e.g., SHELX for solving phases). Analyze bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding between sulfonamide N–H and chloro groups) .

Q. How should researchers address contradictory results in biological activity assays (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer:

- Dose-Response Curves : Test a wide concentration range (e.g., 1 nM–100 µM) to identify selective vs. toxic thresholds.

- Cell Line Validation : Use multiple cell lines (e.g., HEK293 for cytotoxicity, Staphylococcus aureus for antimicrobial activity).

- Mechanistic Studies : Perform ROS detection or apoptosis assays to differentiate modes of action.

- Purity Verification : Confirm compound integrity via HPLC (>98% purity) to rule out degradation artifacts .

Q. What strategies optimize the compound’s stability under physiological conditions?

Methodological Answer:

- pH Stability Testing : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via LC-MS.

- Light/Oxygen Sensitivity : Store samples in amber vials under nitrogen. Add antioxidants (e.g., BHT) if oxidation is observed.

- Formulation : Encapsulate in liposomes or cyclodextrins to enhance aqueous stability .

Q. How can structure-activity relationship (SAR) studies guide derivatization for enhanced potency?

Methodological Answer:

- Core Modifications : Introduce substituents at the benzene ring (e.g., electron-withdrawing groups at para-position to sulfonamide).

- Bioisosteric Replacement : Replace the chloro group with trifluoromethyl or cyano groups to modulate lipophilicity.

- In Silico Modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinity against target proteins (e.g., carbonic anhydrase) .

Data Contradiction Analysis

Q. How to resolve discrepancies in IC50_{50}50 values across different laboratories?

Methodological Answer:

- Standardize Protocols : Align assay conditions (e.g., incubation time, cell density, serum concentration).

- Reference Controls : Include known inhibitors (e.g., acetazolamide for carbonic anhydrase assays) to calibrate results.

- Inter-lab Replicates : Share aliquots of the compound and cell lines to isolate variability sources .

Method Development

Q. What chromatographic methods are optimal for quantifying the compound in complex matrices?

Methodological Answer:

- HPLC Conditions : C18 column (5 µm, 250 × 4.6 mm), mobile phase = acetonitrile/0.1% formic acid (60:40), flow rate = 1 mL/min, detection at 254 nm.

- Validation : Assess linearity (R > 0.99), LOD/LOQ (e.g., 0.1 µg/mL and 0.3 µg/mL), and recovery (>95% in spiked plasma samples) .

Safety and Handling

Q. What precautions are critical for safe handling during synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.